REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[C:5]([C:11]#[N:12])([CH3:10])[CH2:6][CH2:7][CH2:8]Cl)[CH3:2].Cl.C(N(CC)CC)C>CCO>[CH2:1]([O:3][C:4]([C:5]1([CH3:10])[CH2:6][CH2:7][CH2:8][NH:12][CH2:11]1)=[O:13])[CH3:2]
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at RT for 16 h under nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The cooled solution was filtered
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in absolute EtOH (125 ml)
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled with an ice-water bath
|
Type
|
ADDITION
|
Details
|
After the addition the mixture
|
Type
|
CUSTOM
|
Details
|
The solvent and triethylamine were evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in DCM (100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with 1 M HCl (3×100 ml)
|
Type
|
CUSTOM
|
Details
|
After separating the layers, ice (150 g) and 5 M NaOH (100 ml)
|
Type
|
ADDITION
|
Details
|
were added to the aqueous layer, which
|
Type
|
EXTRACTION
|
Details
|
was then extracted with DCM (3×60 ml)
|
Type
|
CUSTOM
|
Details
|
The combined extracts were dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
followed by vacuum distillation (bp. 62-65° C./2 mbar)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1(CNCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[C:5]([C:11]#[N:12])([CH3:10])[CH2:6][CH2:7][CH2:8]Cl)[CH3:2].Cl.C(N(CC)CC)C>CCO>[CH2:1]([O:3][C:4]([C:5]1([CH3:10])[CH2:6][CH2:7][CH2:8][NH:12][CH2:11]1)=[O:13])[CH3:2]
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at RT for 16 h under nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The cooled solution was filtered
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in absolute EtOH (125 ml)
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled with an ice-water bath
|
Type
|
ADDITION
|
Details
|
After the addition the mixture
|
Type
|
CUSTOM
|
Details
|
The solvent and triethylamine were evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in DCM (100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with 1 M HCl (3×100 ml)
|
Type
|
CUSTOM
|
Details
|
After separating the layers, ice (150 g) and 5 M NaOH (100 ml)
|
Type
|
ADDITION
|
Details
|
were added to the aqueous layer, which
|
Type
|
EXTRACTION
|
Details
|
was then extracted with DCM (3×60 ml)
|
Type
|
CUSTOM
|
Details
|
The combined extracts were dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
followed by vacuum distillation (bp. 62-65° C./2 mbar)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1(CNCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |